molecular formula C9H15NO2 B8509811 NSC 407534 CAS No. 866-29-5

NSC 407534

Cat. No.: B8509811
CAS No.: 866-29-5
M. Wt: 169.22 g/mol
InChI Key: UGKAGYIWOQXPKP-UHFFFAOYSA-N
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Description

NSC 407534 is an organic compound with the molecular formula C9H15NO2. It is a carboxylic acid derivative that contains a cyano group and an isopropyl group attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

NSC 407534 can be synthesized through several methods. One common approach involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile. For example, the reaction of isopropyl bromide with sodium cyanide in the presence of a suitable solvent can yield the corresponding nitrile, which can then be hydrolyzed to form the carboxylic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

NSC 407534 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the cyano group.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

NSC 407534 has several applications in scientific research:

Mechanism of Action

The mechanism by which NSC 407534 exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules. These interactions can influence the compound’s reactivity and its role in chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-2-methylpropanoic acid: Similar structure but lacks the isopropyl group.

    2-Cyano-2-ethylbutanoic acid: Contains an ethyl group instead of an isopropyl group.

    2-Cyano-2-phenylpropanoic acid: Contains a phenyl group instead of an isopropyl group.

Uniqueness

NSC 407534 is unique due to the presence of both a cyano group and an isopropyl group on the same carbon atom. This structural feature imparts distinct reactivity and properties compared to other similar compounds .

Properties

CAS No.

866-29-5

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-cyano-3-methyl-2-propan-2-ylbutanoic acid

InChI

InChI=1S/C9H15NO2/c1-6(2)9(5-10,7(3)4)8(11)12/h6-7H,1-4H3,(H,11,12)

InChI Key

UGKAGYIWOQXPKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#N)(C(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thus, MARSHALL prepares diisopropyl acetonitrile from a cyanacetic ester, by treating with sodium an alcoholic solution of this ester and by causing this mixture to react for several hours with an excess of isopropyl iodide. The monoalkylated product is eliminated by means of a 10% sodium hydroxide solution and the crude dialkyl ester obtained by this procedure is then treated with a 35% potassium hydroxide solution for 16 hours. After acidification, the diisopropyl cyanacetic acid obtained is decarboxylated by distillation in the presence of twice its weight of molten potassium hydroxide.
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